2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown activity against bacterial strains such asB. cereus, B. subtilis, and E. coli, and fungal strains like A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, including suzuki–miyaura coupling . This process involves the formation of a new bond between the compound and its target, facilitated by a transition metal catalyst .
Biochemical Pathways
Similar compounds have been involved in processes such as oxidative addition and transmetalation . These processes can lead to changes in the structure of the target molecule, potentially affecting its function .
Pharmacokinetics
Similar compounds have been noted for their overall lipophilicity values , which can influence their absorption and distribution within the body.
Result of Action
Similar compounds have shown potent biochemical and cellular inhibition , suggesting that this compound may also have inhibitory effects on its targets.
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2,5-dichlorothiophene-3-carboxylic acid with 4-methoxy-7-methylbenzo[d]thiazol-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: Known for their antimicrobial and antitumor activities.
Benzoxazole derivatives: Exhibit similar biological activities, including antimicrobial and antifungal properties.
Uniqueness
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide stands out due to its unique combination of thiazole and thiophene rings, which contribute to its diverse biological activities. Its specific substitution pattern also enhances its potency and selectivity compared to other similar compounds .
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S2/c1-6-3-4-8(20-2)10-11(6)22-14(17-10)18-13(19)7-5-9(15)21-12(7)16/h3-5H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYHCKVOWTFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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